Ethyl methyl sulfone

Catalog No.
S794131
CAS No.
594-43-4
M.F
C3H8O2S
M. Wt
108.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methyl sulfone

CAS Number

594-43-4

Product Name

Ethyl methyl sulfone

IUPAC Name

1-methylsulfonylethane

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

InChI

InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3

InChI Key

YBJCDTIWNDBNTM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C

Canonical SMILES

CCS(=O)(=O)C

A Solvent in Electrolyte Development:

  • Lithium-ion batteries: EMS exhibits good electrochemical stability at high voltages, making it a promising candidate for electrolytes in next-generation lithium-ion batteries. Researchers are investigating EMS-based electrolytes as replacements for conventional electrolytes, with the goal of achieving higher voltage operation and improved safety. However, compatibility issues with traditional graphite anodes remain a challenge .
  • Magnesium batteries: EMS also shows potential as a solvent in electrolytes for magnesium batteries, which are another promising technology for next-generation energy storage. Researchers are exploring the use of EMS in combination with different magnesium salts to develop electrolytes with high ionic conductivity and good electrochemical stability .

A Potential Intermediate in Organic Synthesis:

  • Due to its functional groups, EMS can potentially serve as a building block in the synthesis of various organic compounds. Researchers are exploring its use in the preparation of pharmaceuticals, fine chemicals, and other functional materials .

A Subject of Environmental and Toxicological Studies:

  • As with any new compound, understanding the potential environmental and toxicological impacts of EMS is crucial. Researchers are investigating its degradation pathways, bioaccumulation potential, and potential effects on different organisms [No publicly available information on this specific application was found at the time of this search].

Ethyl methyl sulfone is an organic compound with the molecular formula C3H8O2SC_3H_8O_2S. It belongs to the sulfone family, characterized by the presence of a sulfur atom bonded to two oxygen atoms and carbon chains. Its structure includes an ethyl group (C2H5C_2H_5) and a methyl group (CH3CH_3), contributing to its stability and relatively high flash point. Ethyl methyl sulfone is recognized for its unique properties, including being a polar aprotic solvent, which enhances its utility in various applications, particularly in electrochemistry and organic synthesis .

Ethyl methyl sulfone can be synthesized through oxidation reactions involving ethyl methyl sulfide. A notable reaction is:

C2H5SCH3+3H2O2CH3SO2C2H5+2H2OC_2H_5SCH_3+3H_2O_2\rightarrow CH_3SO_2C_2H_5+2H_2O

This reaction illustrates the transformation of ethyl methyl sulfide into ethyl methyl sulfone using hydrogen peroxide as an oxidizing agent . Other reactions involving ethyl methyl sulfone are under investigation, particularly regarding its interactions with components in lithium-ion battery systems.

The primary method for synthesizing ethyl methyl sulfone involves the oxidation of ethyl methyl sulfide using hydrogen peroxide in the presence of glacial acetic acid as a catalyst. The process typically occurs at temperatures between 60-80 degrees Celsius over a duration of 4-5 hours. The reaction conditions are mild, yielding high purity and efficiency (over 90% yield) after purification steps such as chloroform extraction and vacuum distillation .

Ethyl methyl sulfone finds applications in several fields:

  • Electrolytes for Lithium-Ion Batteries: It serves as a solvent in electrolyte formulations, enhancing conductivity and stability.
  • Chemical Synthesis: Utilized as a polar aprotic solvent in various organic reactions.
  • Pharmaceuticals: Investigated for potential roles in drug formulations due to its solvation properties .

Ethyl methyl sulfone shares structural similarities with other sulfones but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Characteristics
Ethyl Methyl SulfoneC3H8O2SC_3H_8O_2SPolar aprotic solvent; used in lithium-ion batteries
Isopropyl Methyl SulfoneC4H10O2SC_4H_{10}O_2SHigher molecular weight; different solvation properties
Ethyl Isopropyl SulfoneC5H12O2SC_5H_{12}O_2SLarger size; varied applications in organic synthesis
Dimethyl SulfoneC2H6O2SC_2H_{6}O_2SSmaller size; commonly used as a solvent and reagent

Ethyl methyl sulfone is unique due to its balance of volatility, polarity, and chemical reactivity, making it particularly valuable in electrochemical applications compared to its counterparts .

UNII

K26P79M26R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

594-43-4

Wikipedia

Ethyl methyl sulfone

Dates

Modify: 2023-08-15

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